molecular formula C17H22N2O3 B3823042 3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B3823042
M. Wt: 302.37 g/mol
InChI Key: IDRPHHYCUUSXOA-UHFFFAOYSA-N
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Description

3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced via a nucleophilic substitution reaction using piperidine and a suitable alkylating agent.

    Addition of the Hydroxy and Oxopropyl Groups: The hydroxy group can be introduced through hydroxylation reactions, while the oxopropyl group can be added via acylation reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and automated reaction systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-3-(2-oxopropyl)-1-(1-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one
  • 3-hydroxy-3-(2-oxopropyl)-1-(1-pyrrolidinylmethyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

Compared to similar compounds, 3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one is unique due to its specific piperidinylmethyl group, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-hydroxy-3-(2-oxopropyl)-1-(piperidin-1-ylmethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-13(20)11-17(22)14-7-3-4-8-15(14)19(16(17)21)12-18-9-5-2-6-10-18/h3-4,7-8,22H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRPHHYCUUSXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CN3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-hydroxy-3-(2-oxopropyl)-1-(1-piperidinylmethyl)-1,3-dihydro-2H-indol-2-one

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